molecular formula C24H25NO6 B11145530 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

Cat. No.: B11145530
M. Wt: 423.5 g/mol
InChI Key: BLEJYEATDFGXQF-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and N-[(benzyloxy)carbonyl]norleucine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 4-methyl-2-oxo-2H-chromen-7-ol is first activated by the coupling agent, followed by the addition of N-[(benzyloxy)carbonyl]norleucine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified by column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C24H25NO6/c1-3-4-10-20(25-24(28)29-15-17-8-6-5-7-9-17)23(27)30-18-11-12-19-16(2)13-22(26)31-21(19)14-18/h5-9,11-14,20H,3-4,10,15H2,1-2H3,(H,25,28)

InChI Key

BLEJYEATDFGXQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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